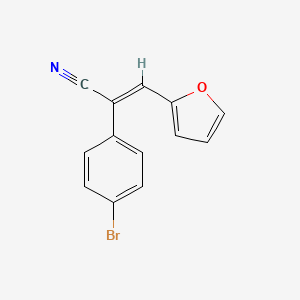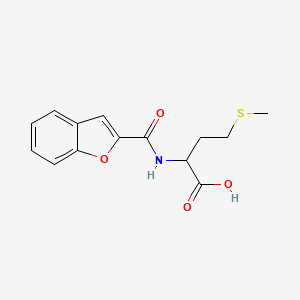![molecular formula C26H25N3O5 B5074342 N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide](/img/structure/B5074342.png)
N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound characterized by its unique structure, which includes an anilino group, a nitrophenyl group, and a butoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then reacted with 4-butoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The anilino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the anilino or nitrophenyl groups.
科学的研究の応用
N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar in structure but lacks the anilino and butoxybenzamide groups.
4-nitrophenylchloroformate: Contains the nitrophenyl group but has different functional groups attached.
1,3,4-thiadiazole derivatives: Share some structural similarities and have comparable biological activities.
Uniqueness
N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
IUPAC Name |
N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-2-3-17-34-23-15-11-20(12-16-23)25(30)28-24(26(31)27-21-7-5-4-6-8-21)18-19-9-13-22(14-10-19)29(32)33/h4-16,18H,2-3,17H2,1H3,(H,27,31)(H,28,30)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFVTPIAKXRCHU-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
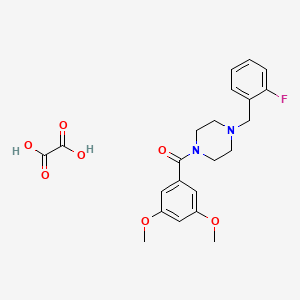
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B5074282.png)
![5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5074286.png)
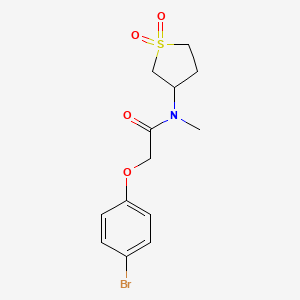
![4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol](/img/structure/B5074300.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5074301.png)
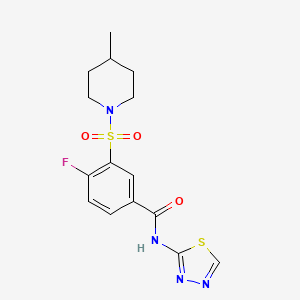
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5074313.png)
![3-(1,3-benzodioxol-5-yl)-5-(2,3-dihydro-1H-inden-2-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B5074318.png)
![N-[2-(2-fluorophenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B5074319.png)
![ethyl 6-[2-(aminocarbonyl)-1-aziridinyl]hexanoate](/img/structure/B5074330.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5074343.png)
